![molecular formula C11H13NO4 B022380 N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide CAS No. 75813-77-3](/img/structure/B22380.png)

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide

Descripción general

Descripción

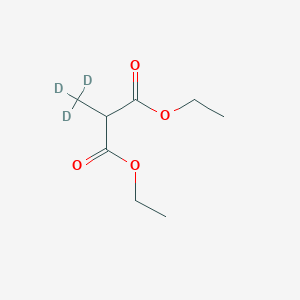

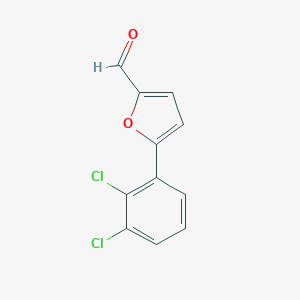

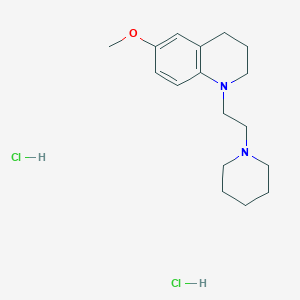

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide is a compound of interest in various scientific fields due to its structural and functional properties. It serves as an intermediate in the synthesis of diverse chemical products, including pharmaceuticals and dyes. The compound is characterized by the presence of an acetamide group attached to a phenyl ring that is substituted with both acetyloxy and methoxy groups.

Synthesis Analysis

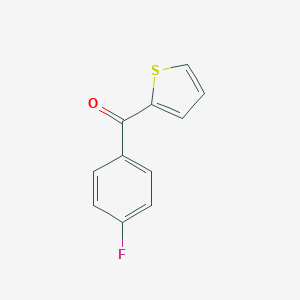

The synthesis of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide and related compounds involves catalytic hydrogenation, acetylation, and other chemical transformations. For instance, a novel catalytic system involving Pd(II)-complexes has been employed for the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in one pot, highlighting the versatility of synthesis methods applicable to related compounds (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The crystal structure of a monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide, a prodrug of acetaminophen, reveals intermolecular head-to-tail hydrogen bonding, demonstrating the compound's ability to form stable molecular arrangements. This structural feature is critical for understanding the compound's reactivity and properties (Caira, de Wet, & Gerber, 1999).

Aplicaciones Científicas De Investigación

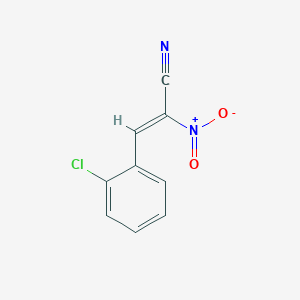

Environmental Degradation and Toxicity Studies

Advanced oxidation processes (AOPs) are employed to degrade various compounds, including acetaminophen, a related compound, in aqueous media. Research by Qutob et al. (2022) highlights the degradation pathways, by-products, and biotoxicity of acetaminophen degradation, which indirectly relates to understanding the environmental behavior and potential risks associated with N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide. The study provides insights into the most reactive sites of the molecule and the environmental threat posed by its by-products.

Adsorptive Elimination from Water

The removal of pharmaceutical pollutants from water is a critical area of environmental protection. Igwegbe et al. (2021) discuss the adsorption techniques for acetaminophen, a structurally related compound, from water. This review sheds light on the adsorptive capabilities and efficiency of various materials, which could be extrapolated to understand the removal processes applicable to N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide.

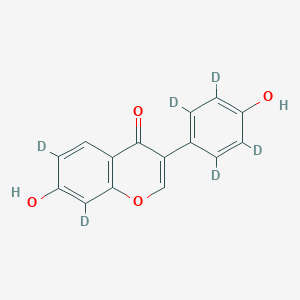

Pharmacological Metabolism and Toxicity

In a pharmacological context, the metabolism and genetic differences in the metabolism of paracetamol (acetaminophen), as reviewed by Zhao and Pickering (2011), provide a foundation for understanding the metabolic pathways, potential toxicity, and the impact of genetic differences on the metabolism of related compounds like N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide.

Antioxidant and Anti-inflammatory Applications

The therapeutic applications of related compounds in mitigating oxidative stress and inflammation are significant. Samuni et al. (2013) discuss N-acetylcysteine's (NAC) chemistry, which acts as a precursor for glutathione synthesis, highlighting its antioxidant and anti-inflammatory benefits. These mechanisms could be relevant to the study of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide in contexts where modulation of oxidative stress and inflammation is of interest.

Propiedades

IUPAC Name |

(4-acetamido-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-9-4-5-10(16-8(2)14)11(6-9)15-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQWNJLJOPHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434537 | |

| Record name | 4-Acetamido-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide | |

CAS RN |

75813-77-3 | |

| Record name | 4-Acetamido-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)